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Compound Name: Prinoxodan

Cat. No.: B040184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Prinoxodan, also known by its synonym RGW-2938, is a potent phosphodiesterase (PDE)

inhibitor with significant cardiotonic and vasodilatory properties.[1][2] Its mechanism of action

centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels,

leading to positive inotropic effects on the heart and relaxation of vascular smooth muscle. This

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological actions of Prinoxodan, intended to support further research

and drug development efforts in the field of cardiovascular therapeutics.

Chemical Structure and Physicochemical Properties
Prinoxodan is a complex heterocyclic molecule. Its systematic IUPAC name is 3-methyl-6-(6-

oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one.[3]

Table 1: Chemical and Physicochemical Properties of Prinoxodan
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Property Value Reference

IUPAC Name

3-methyl-6-(6-oxo-4,5-dihydro-

1H-pyridazin-3-yl)-1,4-

dihydroquinazolin-2-one

[3]

Synonyms
RGW-2938, Prinoxodano,

Prinoxodanum
[1][3][4]

CAS Number 111786-07-3 [1][3][5]

Molecular Formula C13H14N4O2 [4]

Molecular Weight 258.28 g/mol [4]

Monoisotopic Mass 258.1117 Da [4][6]

Appearance
Likely a solid, based on its

chemical structure.

Solubility

Information not widely

available, but likely soluble in

organic solvents like DMSO for

experimental use.

Purity (example)
99.83% (specific batches may

vary)
[1]

Pharmacological Properties and Mechanism of
Action
Prinoxodan is classified as a phosphodiesterase inhibitor, with evidence suggesting it

specifically targets the PDE3 isozyme family.[7][8][9] PDE3 enzymes are responsible for the

hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in

cardiovascular signaling pathways.[8][10]

By inhibiting PDE3, Prinoxodan prevents the breakdown of cAMP, leading to its accumulation

within cardiac myocytes and vascular smooth muscle cells.[8] This increase in intracellular

cAMP has two primary, beneficial effects in the context of heart failure:
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Positive Inotropy (Increased Cardiac Contractility): In cardiac muscle cells, elevated cAMP

levels activate Protein Kinase A (PKA). PKA then phosphorylates several key proteins

involved in excitation-contraction coupling, including L-type calcium channels and

phospholamban. This leads to an increased influx of calcium into the cell and enhanced

calcium cycling by the sarcoplasmic reticulum, resulting in a more forceful contraction of the

heart muscle.[5][6]

Vasodilation (Relaxation of Blood Vessels): In vascular smooth muscle cells, increased

cAMP also activates PKA. PKA phosphorylates and inactivates myosin light-chain kinase

(MLCK), the enzyme responsible for phosphorylating myosin and causing muscle

contraction. This leads to the relaxation of the smooth muscle surrounding blood vessels,

resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[4]

[10]

These dual actions of enhancing cardiac output while reducing the workload on the heart make

Prinoxodan a compound of significant interest for the treatment of conditions like congestive

heart failure.[2][10] In vivo studies in dogs have demonstrated that intravenous administration

of Prinoxodan increases contractile force while decreasing arterial pressure and total

peripheral resistance.[2]

Experimental Protocols
The following sections describe detailed methodologies for key experiments relevant to the

study of Prinoxodan.

Representative Synthesis of Prinoxodan
While a specific, detailed synthesis protocol for Prinoxodan is not publicly available, a

plausible synthetic route can be devised based on its chemical structure, likely involving the

condensation of substituted quinazolinone and pyridazinone precursors. The following is a

representative, hypothetical protocol.

Materials:

Substituted 2-aminobenzamide derivative

Appropriate dicarbonyl compound (e.g., a keto-ester) for quinazolinone ring formation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.researchgate.net/publication/322865867_Cyclic_AMP_signaling_in_cardiac_myocytes
https://pmc.ncbi.nlm.nih.gov/articles/PMC8602782/
https://cvpharmacology.com/vasodilator/pdei
https://pmc.ncbi.nlm.nih.gov/articles/PMC4115784/
https://www.benchchem.com/product/b040184?utm_src=pdf-body
https://f1000research.com/articles/8-1692
https://pmc.ncbi.nlm.nih.gov/articles/PMC4115784/
https://www.benchchem.com/product/b040184?utm_src=pdf-body
https://f1000research.com/articles/8-1692
https://www.benchchem.com/product/b040184?utm_src=pdf-body
https://www.benchchem.com/product/b040184?utm_src=pdf-body
https://www.benchchem.com/product/b040184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substituted hydrazine

Succinic anhydride or a derivative for pyridazinone ring formation

Appropriate solvents (e.g., ethanol, acetic acid, dimethylformamide)

Catalysts (e.g., acid or base catalysts)

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

Synthesis of the Quinazolinone Core:

1. React a substituted 2-aminobenzamide with a suitable dicarbonyl compound in a solvent

such as ethanol or acetic acid.

2. Heat the reaction mixture under reflux for several hours to facilitate cyclization and

formation of the quinazolinone ring.

3. Monitor the reaction progress using thin-layer chromatography (TLC).

4. Upon completion, cool the reaction mixture and isolate the crude product by filtration or

extraction.

5. Purify the quinazolinone intermediate using recrystallization or column chromatography.

Synthesis of the Pyridazinone Moiety:

1. React a substituted hydrazine with succinic anhydride or a related precursor in a suitable

solvent.

2. Heat the mixture to induce condensation and ring closure, forming the pyridazinone ring.

3. Isolate and purify the pyridazinone intermediate as described above.

Coupling and Final Assembly:
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1. Couple the purified quinazolinone and pyridazinone intermediates. This may involve a

palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) if appropriate

functional groups (e.g., halides and boronic acids) are present on the respective

precursors.

2. Alternatively, a nucleophilic aromatic substitution reaction could be employed.

3. Carry out the coupling reaction in an appropriate solvent with a suitable catalyst and any

necessary ligands.

4. Monitor the reaction by TLC or LC-MS.

5. After the reaction is complete, perform an aqueous workup to remove inorganic

byproducts.

6. Purify the final product, Prinoxodan, using column chromatography on silica gel with an

appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

7. Characterize the purified Prinoxodan using techniques such as Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid

Chromatography (HPLC) to confirm its structure and purity.

Phosphodiesterase (PDE3) Inhibition Assay
(Colorimetric)
This protocol describes a method to determine the inhibitory activity of Prinoxodan on PDE3.

[11][12]

Materials:

Recombinant human PDE3A enzyme

cAMP (substrate)

5'-Nucleotidase

Prinoxodan (test inhibitor)
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IBMX (a non-specific PDE inhibitor, as a positive control)

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

Malachite Green-based phosphate detection reagent

96-well microplates

Microplate reader

Procedure:

Reagent Preparation:

1. Prepare a stock solution of Prinoxodan in a suitable solvent (e.g., DMSO).

2. Create a series of dilutions of the Prinoxodan stock solution in assay buffer to generate a

range of test concentrations.

3. Prepare solutions of PDE3A enzyme, cAMP, and 5'-nucleotidase in assay buffer at their

optimal concentrations.

Assay Protocol:

1. To the wells of a 96-well plate, add the assay buffer.

2. Add the various dilutions of Prinoxodan to the appropriate wells. Include wells with only

assay buffer (negative control) and wells with a known concentration of IBMX (positive

control).

3. Add the cAMP substrate to all wells.

4. Initiate the reaction by adding the PDE3A enzyme to all wells.

5. Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for the

enzymatic reaction to proceed.

6. Stop the PDE3A reaction.
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7. Add 5'-nucleotidase to the wells and incubate to convert the 5'-AMP product to adenosine

and inorganic phosphate.

8. Add the Malachite Green-based reagent to all wells. This reagent will react with the

inorganic phosphate to produce a colored product.

9. Incubate at room temperature for 15-20 minutes to allow for color development.

10. Measure the absorbance of each well at a wavelength of approximately 620 nm using a

microplate reader.

Data Analysis:

1. The amount of phosphate produced is proportional to the PDE3A activity.

2. Calculate the percentage of inhibition for each concentration of Prinoxodan compared to

the negative control.

3. Plot the percentage of inhibition against the logarithm of the Prinoxodan concentration.

4. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the

enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Measurement of Inotropic Activity in Engineered Cardiac
Tissues
This protocol outlines a method to assess the positive inotropic effects of Prinoxodan using

engineered cardiac tissue constructs.[13]

Materials:

Engineered cardiac tissue constructs (e.g., derived from human induced pluripotent stem

cell-derived cardiomyocytes).

Culture medium for the cardiac tissues.

A system for measuring the contractile force of the tissues (e.g., a cantilever-based force

transducer).
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Prinoxodan.

Isoprenaline (a known positive inotrope, as a positive control).

A suitable solvent for the compounds (e.g., DMSO).

Data acquisition and analysis software.

Procedure:

Tissue Preparation and Baseline Measurement:

1. Culture the engineered cardiac tissues according to standard protocols until they exhibit

spontaneous and stable contractions.

2. Mount a cardiac tissue construct onto the force measurement apparatus.

3. Allow the tissue to equilibrate in fresh culture medium.

4. Record the baseline contractile force and beating rate for a sufficient period to establish a

stable baseline.

Drug Administration and Measurement:

1. Prepare a stock solution of Prinoxodan and serial dilutions in the culture medium.

2. Add the lowest concentration of Prinoxodan to the culture medium surrounding the tissue.

3. Allow the tissue to stabilize and then record the contractile force and beating rate for a

defined period.

4. Repeat the previous two steps with increasing concentrations of Prinoxodan, performing

a cumulative dose-response experiment.

5. After the highest concentration of Prinoxodan has been tested, wash out the drug with

fresh culture medium and allow the tissue to return to its baseline activity.
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6. As a positive control, perform a similar cumulative dose-response experiment with

isoprenaline.

Data Analysis:

1. Analyze the recorded data to determine the peak contractile force and the beating rate at

each drug concentration.

2. Express the changes in contractile force and beating rate as a percentage of the baseline

values.

3. Plot the percentage change in contractile force against the logarithm of the Prinoxodan
concentration to generate a dose-response curve.

4. From the dose-response curve, determine the EC50 value (the concentration of the drug

that produces 50% of the maximal effect).

5. Compare the effects of Prinoxodan to those of the positive control, isoprenaline.

Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways affected by Prinoxodan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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